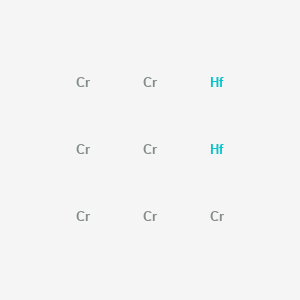
Chromium--hafnium (7/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–hafnium (7/2) is a compound formed by the combination of chromium and hafnium in a specific stoichiometric ratio. This compound is part of the broader category of transition metal alloys and intermetallic compounds, which are known for their unique properties and applications in various fields. Chromium and hafnium are both transition metals, and their combination results in a compound with distinct physical and chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chromium–hafnium (7/2) typically involves high-temperature synthesis methods. One common approach is the direct reaction of chromium and hafnium metals in a controlled environment. The metals are heated to a high temperature, often exceeding 1000°C, to facilitate the reaction and formation of the compound. The reaction can be represented as follows:
Cr+Hf→Cr7Hf2
Industrial Production Methods
In industrial settings, the production of chromium–hafnium (7/2) may involve advanced techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the metals and allow for precise control over the composition and purity of the final product. The use of inert atmospheres or vacuum conditions is often employed to prevent oxidation and contamination during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Chromium–hafnium (7/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both chromium and hafnium.
Common Reagents and Conditions
- Chromium–hafnium (7/2) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and can be represented as:
Oxidation: Cr7Hf2+O2→Cr2O3+HfO2
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or carbon monoxide.
Chromium–hafnium (7/2) can undergo substitution reactions with halogens to form halides. For example:Substitution: Cr7Hf2+Cl2→CrCl3+HfCl4
Major Products Formed
The major products formed from these reactions include chromium oxides, hafnium oxides, and various halides of chromium and hafnium.
Scientific Research Applications
Chromium–hafnium (7/2) has several scientific research applications due to its unique properties:
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s properties are relevant for developing materials used in medical devices and implants.
Mechanism of Action
The mechanism by which chromium–hafnium (7/2) exerts its effects is primarily related to its structural and electronic properties. The compound’s stability and resistance to oxidation are attributed to the strong metallic bonding between chromium and hafnium atoms. These properties make it suitable for use in harsh environments where high temperatures and oxidative conditions are prevalent.
Comparison with Similar Compounds
Chromium–hafnium (7/2) can be compared with other similar compounds, such as:
Chromium–zirconium: Similar to chromium–hafnium, this compound exhibits high thermal stability and resistance to oxidation. the presence of zirconium results in slightly different physical properties.
Chromium–titanium: This compound is known for its lightweight and high strength, making it suitable for aerospace applications. it may not offer the same level of thermal stability as chromium–hafnium.
Hafnium–zirconium: This compound shares many properties with chromium–hafnium due to the similar chemical behavior of hafnium and zirconium.
Chromium–hafnium (7/2) stands out due to its unique combination of properties, making it a valuable material for specific high-temperature and high-stress applications.
Properties
CAS No. |
58499-94-8 |
|---|---|
Molecular Formula |
Cr7Hf2 |
Molecular Weight |
720.94 g/mol |
IUPAC Name |
chromium;hafnium |
InChI |
InChI=1S/7Cr.2Hf |
InChI Key |
JQNKVVZSXIJVGO-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Hf].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















